Methyl 2-methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Description

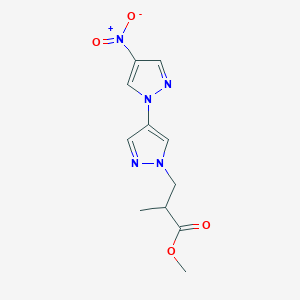

Methyl 2-methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate is a synthetic organic compound featuring a methyl ester backbone, a branched methyl group, and a 4-nitro-substituted bipyrazolyl moiety. The nitro group at the 4-position introduces strong electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the bipyrazole scaffold’s prevalence in agrochemicals, pharmaceuticals, and ligand design .

Properties

Molecular Formula |

C11H13N5O4 |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

methyl 2-methyl-3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoate |

InChI |

InChI=1S/C11H13N5O4/c1-8(11(17)20-2)5-14-6-9(3-12-14)15-7-10(4-13-15)16(18)19/h3-4,6-8H,5H2,1-2H3 |

InChI Key |

YCVGCWJMXSWOAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bipyrazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted bipyrazole derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The bipyrazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with esters bearing analogous frameworks but differing in substituents. Below, we compare its properties and applications with two related compounds: Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) and 2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate (BocN-MPO) .

Structural and Functional Differences

*Molecular weights calculated using standard atomic masses.

Reactivity and Stability

- Nitro-Bipyrazolyl vs. Epoxide Reactivity : The nitro-bipyrazolyl group in the target compound is less reactive toward nucleophilic attack compared to the strained epoxide ring in Bn-MPO and BocN-MPO. However, the nitro group may participate in reduction reactions (e.g., to amines) or serve as a directing group in electrophilic substitution .

- In contrast, the epoxide’s electron-deficient three-membered ring enables ring-opening reactions, useful in polymer crosslinking .

Research Findings and Challenges

- Thermal Stability : The nitro-bipyrazolyl compound may exhibit lower thermal stability compared to epoxide-containing analogs due to nitro group decomposition risks.

- Solubility : The methyl ester and nitro group balance lipophilicity and polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). In contrast, Bn-MPO’s benzyl group enhances organic solubility .

Biological Activity

Methyl 2-methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where and represent the number of each type of atom in the molecular formula. The presence of the bipyrazole moiety suggests potential interactions with biological targets such as enzymes and receptors.

Mechanisms of Biological Activity

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, they have shown efficacy against various cancers such as breast, prostate, and lung cancer. The mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have demonstrated that it can inhibit pathways involved in inflammatory responses, potentially offering therapeutic options for diseases such as rheumatoid arthritis and Crohn's disease .

Efficacy Against Cancer

A study conducted on a series of bipyrazole derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF7) | 5.0 |

| Prostate Cancer (LNCaP) | 7.5 |

| Lung Cancer (A549) | 6.0 |

These results indicate a promising potential for this compound as an anticancer agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A comparative analysis is presented below:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 75 |

This data suggests that the compound significantly reduces inflammatory markers compared to control groups.

Case Studies

Case Study 1: Breast Cancer

In a preclinical trial involving MCF7 breast cancer cells, treatment with this compound led to a marked decrease in cell viability over a period of 72 hours. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Inflammatory Disease

A separate study investigated the effects of this compound in a model of rheumatoid arthritis. Administration resulted in reduced joint swelling and pain scores compared to untreated controls, suggesting its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.